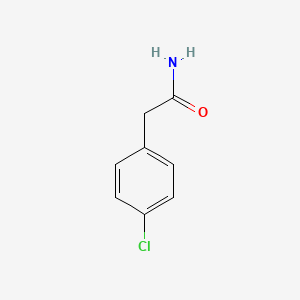

2-(4-Chlorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYGROHYLCZLGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-(4-chlorophenyl)acetamide, a key intermediate in the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings and practical considerations of two primary routes: the hydrolysis of 4-chlorobenzyl cyanide and the amidation of 2-(4-chlorophenyl)acetic acid. Additionally, the Willgerodt-Kindler reaction is explored as an alternative approach. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, comparative data, and expert insights to facilitate informed decisions in process development and optimization.

Introduction: The Significance of this compound

This compound is a crucial building block in the synthesis of a variety of organic molecules. Its structural motif is found in numerous compounds with biological activity, making it a valuable intermediate for the development of pharmaceuticals and agrochemicals. The presence of the chlorophenyl group and the acetamide moiety allows for diverse functionalization, leading to a broad spectrum of target molecules. The efficiency and scalability of its synthesis are therefore of paramount importance for industrial applications.

This guide will explore the most prevalent and effective methods for the preparation of this compound, providing a detailed analysis of each pathway's advantages and limitations.

Synthetic Pathways

There are several established routes to synthesize this compound. The choice of a particular pathway often depends on factors such as the availability of starting materials, desired purity, scalability, and environmental considerations. We will focus on the three most prominent methods.

Pathway 1: Hydrolysis of 4-Chlorobenzyl Cyanide

The hydrolysis of nitriles to amides is a fundamental transformation in organic chemistry.[1][2] This pathway involves the conversion of 4-chlorobenzyl cyanide (also known as (4-chlorophenyl)acetonitrile) to the desired acetamide. This method is often favored due to the ready availability of the starting nitrile, which can be synthesized from 4-chlorobenzyl chloride.[3][4]

2.1.1. Mechanistic Insights

The hydrolysis of a nitrile to an amide can be catalyzed by either acid or base.[1][2]

-

Acid-Catalyzed Hydrolysis: The nitrile is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization steps lead to the formation of the amide.[1]

-

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to yield the amide. Careful control of reaction conditions is necessary to prevent further hydrolysis of the amide to the corresponding carboxylic acid.[5]

2.1.2. Experimental Protocol: Controlled Hydrolysis

A common challenge in nitrile hydrolysis is over-reaction to the carboxylic acid.[5] However, by carefully controlling the reaction conditions, the reaction can be stopped at the amide stage.

Step-by-Step Protocol:

-

Preparation of 4-Chlorobenzyl Cyanide: 4-Chlorobenzyl cyanide can be prepared by reacting 4-chlorobenzyl chloride with sodium cyanide in a suitable solvent system, often with a phase-transfer catalyst.[3][4]

-

Hydrolysis: The prepared 4-chlorobenzyl cyanide is subjected to hydrolysis. For instance, using a mixture of sulfuric acid and water at a controlled temperature allows for the selective formation of the amide.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization to yield this compound.

2.1.3. Process Flow Diagram

Caption: Synthesis via Hydrolysis of 4-Chlorobenzyl Cyanide.

Pathway 2: Amidation of 2-(4-Chlorophenyl)acetic Acid

The direct formation of an amide bond from a carboxylic acid and an amine is one of the most common reactions in medicinal chemistry.[6][7] This pathway involves the reaction of 2-(4-chlorophenyl)acetic acid with an ammonia source.

2.2.1. Mechanistic Insights

Direct amidation of a carboxylic acid with ammonia is a challenging transformation that typically requires high temperatures and results in an equilibrium mixture. To overcome this, the carboxylic acid is usually activated first. Common activating agents include:

-

Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid into a more reactive acyl chloride. The acyl chloride then readily reacts with ammonia to form the amide.[8]

-

Coupling Reagents: A wide variety of coupling reagents (e.g., DCC, EDC, HATU) can be used to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, allowing for efficient reaction with an amine.

-

Boron-based Reagents: Boron-based reagents, such as B(OCH₂CF₃)₃, have emerged as effective catalysts for direct amidation, offering a milder alternative to traditional methods.[9]

2.2.2. Experimental Protocol: Acyl Chloride Route

The acyl chloride route is a robust and widely used method for the synthesis of amides.

Step-by-Step Protocol:

-

Acyl Chloride Formation: 2-(4-Chlorophenyl)acetic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of DMF, to form 2-(4-chlorophenyl)acetyl chloride. The excess thionyl chloride is typically removed by distillation.

-

Amidation: The crude acyl chloride is then carefully added to a cooled, concentrated solution of aqueous ammonia. The amide precipitates out of the solution.

-

Purification: The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[10]

References

- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. prepchem.com [prepchem.com]

- 4. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 5. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]

- 6. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Chlorophenyl)acetamide chemical properties and structure

An In-depth Technical Guide to 2-(4-Chlorophenyl)acetamide: Structure, Properties, and Applications

Foreword

As a Senior Application Scientist, my focus extends beyond the mere cataloging of chemical data. It lies in understanding the intricate relationship between a molecule's structure and its potential applications, particularly in the dynamic field of drug development. This guide is crafted for fellow researchers and scientists, offering a comprehensive and practical perspective on this compound. We will delve into its fundamental chemical properties, explore its three-dimensional structure, and contextualize its utility as a valuable building block in medicinal chemistry. The emphasis here is on the "why"—the causal links between molecular characteristics and synthetic strategy—to empower your research endeavors.

Molecular Identity and Structural Elucidation

This compound is a substituted aromatic amide that serves as a versatile intermediate in organic synthesis. Its identity is established by the following identifiers:

Core Structure and Crystallography

The molecule consists of a para-substituted chlorophenyl ring linked to an acetamide moiety via a methylene bridge. This seemingly simple arrangement possesses significant structural nuances revealed by X-ray crystallography.

The crystal structure of this compound is orthorhombic.[2] A critical feature is the spatial relationship between the aromatic ring and the acetamide group. These two planar moieties are not coplanar; instead, the acetamide group is significantly twisted out of the benzene plane, with a reported dihedral angle of 83.08°.[2] This pronounced twist is a key conformational feature that influences the molecule's intermolecular interactions and reactivity.

In the solid state, the crystal packing is dominated by intermolecular hydrogen bonds. Specifically, N—H···O interactions link adjacent molecules, forming layers and stabilizing the crystal lattice.[2] This hydrogen bonding capability is a crucial determinant of the compound's physical properties, such as melting point and solubility.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational for its application in research and development.

Physicochemical Properties

The key physicochemical data for this compound are summarized below. These properties are critical for selecting appropriate solvents for reactions and purification, as well as for predicting the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 169.61 g/mol | [1][3] |

| Physical Form | Solid | [3] |

| XLogP3 (Lipophilicity) | 1.5 | [1] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [1] |

| Hydrogen Bond Acceptors | 1 (from C=O) | [1] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint for chemical structure verification.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: two doublets in the aromatic region (typically 7.0-7.5 ppm) corresponding to the AA'BB' system of the para-substituted ring, a singlet for the methylene (-CH₂-) protons adjacent to the ring and carbonyl group (typically 3.5-4.0 ppm), and a broad singlet for the two amide (-NH₂) protons which may exchange with D₂O.

-

¹³C NMR: The carbon spectrum will display a signal for the carbonyl carbon (C=O) in the downfield region (typically >170 ppm), four distinct signals for the aromatic carbons (with two having higher intensity due to symmetry), and a signal for the aliphatic methylene carbon (-CH₂-).

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by key absorption bands. These include N-H stretching vibrations for the primary amide (two bands, typically 3100-3500 cm⁻¹), a strong C=O (amide I) stretching band around 1640-1680 cm⁻¹, and C-Cl stretching in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 169 and a characteristic M+2 peak at m/z 171 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Reactivity

The synthesis of this compound and its derivatives is often a straightforward process, making it an accessible intermediate for further molecular elaboration. A common and reliable method involves the amidation of an activated carboxylic acid derivative.

Experimental Protocol: Synthesis from 2-(4-Chlorophenyl)acetyl Chloride

This protocol describes a general procedure for synthesizing N-substituted this compound derivatives, which can be adapted for the parent compound by using ammonia. The causality behind this approach is the high reactivity of the acyl chloride, which readily undergoes nucleophilic acyl substitution with an amine.

Step 1: Activation of Carboxylic Acid

-

2-(4-Chlorophenyl)acetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive intermediate, 2-(4-chlorophenyl)acetyl chloride.

-

Rationale: The carboxylic acid's hydroxyl group is a poor leaving group. Converting it to an acyl chloride makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Step 2: Nucleophilic Acyl Substitution

-

The generated 2-(4-chlorophenyl)acetyl chloride is dissolved in an aprotic solvent (e.g., dichloromethane, THF).

-

The solution is cooled (typically to 0 °C) to manage the exothermic nature of the reaction.

-

A suitable amine (or ammonia for the parent compound) is added, along with a non-nucleophilic base such as triethylamine (TEA) or pyridine.

-

Rationale: The amine acts as the nucleophile. The added base is crucial; it neutralizes the HCl byproduct generated during the reaction, preventing it from protonating the amine nucleophile and rendering it unreactive.

Step 3: Workup and Purification

-

The reaction mixture is typically washed with dilute acid (to remove excess base and amine), followed by a base (like NaHCO₃ solution) and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography.

-

Rationale: This aqueous workup sequence effectively removes impurities and byproducts, leading to a purer final compound. Recrystallization is often effective for solid products, exploiting differences in solubility.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Applications in Drug Development and Research

While this compound itself is not typically an active pharmaceutical ingredient, its structural motif is of significant interest in medicinal chemistry. It serves as a key building block for more complex molecules with potential therapeutic activities.

-

Scaffold for Bioactive Molecules: Research has shown that incorporating the this compound moiety into various heterocyclic systems can lead to compounds with a range of biological effects. These include potential anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The chlorophenyl group can engage in hydrophobic and halogen-bonding interactions within biological targets, while the acetamide portion provides a key hydrogen bonding motif.

-

Synthetic Intermediate: The compound is a valuable intermediate for multi-step syntheses.[5] The primary amide can be further functionalized, or it can be hydrolyzed back to the carboxylic acid if needed, providing synthetic flexibility.

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical reagent. This compound has specific hazards that must be managed appropriately.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

-

Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[1]

-

Signal Word: Warning[1]

Handling and Personal Protective Equipment (PPE)

Given its hazard profile, the following precautions are mandatory:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Wear protective gloves (nitrile or other chemically resistant material).

-

Wear safety glasses with side-shields or goggles.

-

A lab coat is required to prevent skin contact.

-

-

Handling Practices: Avoid breathing dust.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area. Contaminated work clothing should not be allowed out of the workplace.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a well-defined chemical entity whose value lies in its utility as a synthetic intermediate. Its distinct three-dimensional structure, governed by the non-planar arrangement of its core moieties and intermolecular hydrogen bonding, dictates its physical properties. A firm grasp of its synthesis, reactivity, and spectroscopic signature allows researchers to confidently employ it as a building block in the rational design of novel compounds, particularly in the pursuit of new therapeutic agents. As with any chemical, a rigorous approach to safety and handling is essential for its responsible use in the laboratory.

References

- 1. This compound | C8H8ClNO | CID 643286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy 2-(4-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide (EVT-5880477) [evitachem.com]

An In-depth Technical Guide to the Biological Mechanisms of 2-(4-Chlorophenyl)acetamide

A Senior Application Scientist's Synthesis of Current Research and Future Directions

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorophenyl)acetamide is a synthetic organic compound that has served as a foundational scaffold for the development of a diverse range of biologically active molecules. While the specific mechanism of action for the core compound remains an area of active investigation, numerous derivatives have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, pain management, and infectious diseases. This technical guide provides a comprehensive overview of the known biological effects and putative mechanisms of action of this compound and its derivatives, drawing upon the current body of scientific literature. We will delve into its physicochemical properties, metabolic fate, and the signaling pathways modulated by its more complex analogues. This document is intended to serve as a resource for researchers and drug development professionals, providing both a summary of existing knowledge and a forward-looking perspective on the therapeutic potential of this chemical class.

Introduction and Physicochemical Profile

This compound is a member of the acetamide class of organic compounds, characterized by an acetamide group linked to a 4-chlorophenyl moiety.[1][2] Its fundamental structure has made it an attractive starting point for medicinal chemistry campaigns due to the synthetic tractability and the ability to introduce a wide array of functional groups.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems, including its solubility, permeability, and potential for metabolism.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO | [1] |

| Molecular Weight | 169.61 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Sparingly soluble | [1] |

| LogP | 1.5 | [1] |

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical to its pharmacological activity. For N-(4-Chlorophenyl)acetamide, a related compound, studies in mice have indicated that buccal absorption is related to its analgesic activity.[2]

Metabolism of N-(4-chlorophenyl)acetamide in rats has been shown to yield several hydroxylated and de-chlorinated metabolites, including 2-acetamido-5-chlorophenol, 4-acetamido-2-chlorophenol, 5-acetamido-2-chlorophenol, and p-acetamidophenol.[2] The oxidation of this compound is catalyzed by liver microsomes.[2] This metabolic profile suggests that the biological activity of the parent compound may be influenced by the generation of active metabolites.

Biological Activities and Potential Mechanisms of Action

While a definitive mechanism of action for this compound has not been fully elucidated, a significant body of research on its derivatives points towards several potential biological targets and signaling pathways. The following sections will explore these activities and the proposed mechanisms based on studies of its analogues.

Anti-Inflammatory Activity

Derivatives of this compound have demonstrated notable anti-inflammatory properties, suggesting multiple potential mechanisms of action in modulating the inflammatory response.

One proposed anti-inflammatory mechanism involves the regulation of key signaling molecules. A study on the pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, showed potent anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[3][4][5] This effect was associated with a significant decrease in the pro-inflammatory cytokine TNF-α and a marked elevation of the anti-inflammatory cytokine TGF-β1.[3][4][5] This suggests a selective immunomodulatory role, potentially through the regulation of cytokine gene expression or release.

Another avenue of anti-inflammatory action was revealed in a study of 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA). This compound was found to downregulate the expression of thymic stromal lymphopoietin (TSLP), a key factor in allergic inflammation, in a human mast cell line.[6] The mechanism was traced to the inhibition of the Caspase-1 and NF-κB signaling pathways.[6] PA was shown to suppress the activation and phosphorylation of NF-κB, as well as the degradation of its inhibitor, IκBα.[6]

Caption: Proposed anti-inflammatory mechanism of a this compound derivative.

Anticancer Activity

The this compound scaffold has been incorporated into numerous compounds with demonstrated anticancer activity against various cell lines.[7][8][9][10][11] The mechanisms underlying these cytotoxic effects are likely diverse and target-specific.

Several studies have pointed towards the inhibition of protein kinases as a potential anticancer mechanism. For instance, a novel derivative, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, was identified as a selective inhibitor of Aurora Kinase B, a key regulator of mitosis.[12] Another derivative, CHMFL-KIT-64, is a potent c-KIT kinase inhibitor with potential applications in gastrointestinal stromal tumors.[13] Molecular docking studies of 1,2,4-triazole-based acetamide derivatives have suggested strong binding affinities to c-kit tyrosine kinase and protein kinase B, further implicating kinase inhibition in their anti-proliferative effects.[10]

In the context of bone-related cancers, a derivative, N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide, was found to inhibit osteoclast differentiation.[13][14] This effect was mediated by the downregulation of TRAF6, a key signaling protein in the RANKL pathway, which is crucial for osteoclast formation and function.[13][14]

Caption: Inhibition of osteoclast differentiation by a this compound derivative.

Analgesic Activity

The analgesic properties of acetamide derivatives are of significant interest, particularly in the search for non-opioid pain therapeutics. The mechanism of action for some of these compounds appears to be related to that of acetaminophen (paracetamol).

The analgesic effect of acetaminophen is believed to be mediated in part by its metabolite, N-arachidonoyl-phenolamine (AM404), which is formed in the brain.[15][16] AM404 is thought to exert its effects through the endogenous cannabinoid system, potentially via CB₁ receptors, and by activating the transient receptor potential vanilloid-1 (TRPV1) channel.[15] It is plausible that certain this compound derivatives could be metabolized to similar active compounds, thereby engaging these pathways to produce analgesia. Furthermore, a pyrazole derivative containing a related chlorophenyl moiety has been characterized as an inverse agonist at the CB₁ receptor, highlighting the potential for this chemical class to interact with the endocannabinoid system.[17]

Antibacterial Activity

Several derivatives of this compound have been synthesized and evaluated for their antibacterial properties, showing moderate to high activity against various bacterial strains.[18]

One study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide suggested that its antibacterial activity against Klebsiella pneumoniae may involve the inhibition of penicillin-binding proteins (PBPs), leading to cell lysis.[19] The presence of a chloro atom was found to enhance this activity.[19] This compound also showed a synergistic effect when combined with carbapenem antibiotics like meropenem and imipenem.[20][21]

Experimental Protocols

To facilitate further research in this area, this section provides representative, step-by-step methodologies for key experiments cited in the literature.

In Vitro Anti-Inflammatory Assay: Measurement of TNF-α and TGF-β1

This protocol is adapted from studies evaluating the immunomodulatory effects of this compound derivatives.[3][4][5]

-

Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

-

Supernatant Collection: Centrifuge the plate at 1,500 rpm for 10 minutes and collect the cell-free supernatant.

-

ELISA: Quantify the concentrations of TNF-α and TGF-β1 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Normalize the cytokine concentrations to the total protein content of the cells in each well and compare the results from treated and untreated cells.

In Vitro Anticancer Assay: MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. While a considerable amount of research has focused on its derivatives, the precise molecular targets and mechanisms of action of the core compound remain to be fully elucidated. Future research should focus on:

-

Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and computational modeling to identify the direct binding partners of this compound.

-

Mechanism of Action Studies: Conducting in-depth cellular and molecular studies to confirm the signaling pathways modulated by the core compound and its active derivatives.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to optimize its potency and selectivity for specific biological targets.

References

- 1. This compound | C8H8ClNO | CID 643286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

- 6. A novel compound 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide downregulates TSLP through blocking of caspase-1/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. مقاله N-(۴-(۴-Chlorophenyl)Thiazol-۲-yl)-۲-(۲-Phenylacetamido) Acetamide Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxicity Evaluation [civilica.com]

- 10. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Buy 2-(4-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide (EVT-5880477) [evitachem.com]

- 14. Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs [ouci.dntb.gov.ua]

- 17. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. irejournals.com [irejournals.com]

- 19. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Chlorophenyl)acetamide: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)acetamide, a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. This document delves into the historical context of its synthesis, detailed physicochemical properties, established and modern synthetic protocols, and a thorough exploration of its burgeoning role in drug discovery. By synthesizing technical data with practical insights, this guide serves as an essential resource for researchers engaged in the development of novel therapeutics and functional materials.

Introduction: Unveiling a Core Moiety

This compound, a halogenated aromatic amide, represents a fundamental scaffold in organic synthesis. Its structural simplicity, featuring a p-chlorinated phenyl ring linked to an acetamide group, belies a rich and evolving history of scientific exploration. While the precise moment of its initial discovery remains to be definitively pinpointed in readily accessible literature, its emergence is intrinsically linked to the broader advancements in the synthesis of aromatic amides in the early 20th century.

The primary utility of this compound lies in its role as a key building block for more complex molecules. The presence of the reactive acetamide group and the electronically modified phenyl ring provides multiple avenues for further chemical transformations. This has positioned the compound as a valuable precursor in the synthesis of a diverse array of molecules with significant biological activities, including potential anticancer, antimicrobial, and anti-inflammatory agents. This guide will illuminate the journey of this compound from a synthetic curiosity to a cornerstone of modern chemical research.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. These properties dictate its solubility, reactivity, and suitability for various analytical and synthetic methodologies.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO | --INVALID-LINK--[1] |

| Molecular Weight | 169.61 g/mol | --INVALID-LINK--[1] |

| Appearance | Pale yellow block-like crystals | --INVALID-LINK--[2] |

| Melting Point | 152–154 °C | --INVALID-LINK--[3] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | --INVALID-LINK--[4] |

| CAS Number | 20101-92-2 | --INVALID-LINK--[1] |

Crystal Structure and Molecular Geometry

The three-dimensional arrangement of atoms within this compound has been elucidated through single-crystal X-ray diffraction studies. The crystal structure reveals an orthorhombic system.[2] A notable feature of its molecular geometry is the dihedral angle between the acetamide group and the benzene plane, which is approximately 83.08°.[2] In the crystalline state, molecules of this compound are interconnected by N—H⋯O hydrogen bonds, forming layered structures.[2]

Figure 1: Molecular Structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several established routes, each with its own advantages in terms of yield, purity, and scalability. The choice of a particular synthetic pathway often depends on the availability of starting materials and the desired scale of production.

Established Synthetic Protocols

Protocol 1: From 4-Chlorophenylacetic Acid

This is a common and direct method involving the amidation of 4-chlorophenylacetic acid.

-

Step 1: Activation of the Carboxylic Acid: 4-Chlorophenylacetic acid is converted to a more reactive species, typically an acyl chloride, by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is usually performed in an inert solvent.

-

Step 2: Amination: The resulting 4-chlorophenylacetyl chloride is then reacted with ammonia (aqueous or gaseous) to form the desired acetamide. The reaction is typically exothermic and requires careful temperature control.

Protocol 2: From 4-Cyanobenzyl Chloride

This method involves the hydrolysis of a nitrile precursor under solvothermal conditions.[2]

-

Step 1: Reaction Mixture Preparation: A mixture of 4-cyanobenzyl chloride, sodium azide (NaN₃), and a copper(II) chloride dihydrate (CuCl₂·2H₂O) catalyst is prepared in a Teflon-lined reactor.

-

Step 2: Solvothermal Reaction: The sealed reactor is heated to 150°C for 72 hours.

-

Step 3: Isolation: After cooling, the resulting mixture is washed with water to yield pale yellow crystals of this compound.[2]

Protocol 3: From 4-Chloroaniline

This route involves the N-acetylation of 4-chloroaniline.

-

Step 1: Reaction Setup: 4-Chloroaniline is dissolved in a suitable solvent, often in the presence of a base to neutralize the acidic byproduct.

-

Step 2: Acetylation: Acetic anhydride or acetyl chloride is added to the solution, leading to the formation of N-(4-chlorophenyl)acetamide, a closely related compound.

Figure 2: Key Synthetic Pathways to this compound.

Analytical Methodologies

The characterization and quality control of this compound rely on a suite of modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a robust method for assessing the purity of this compound and for the separation of related impurities. A common mobile phase consists of acetonitrile and water with a modifier like phosphoric acid or formic acid for Mass-Spec compatibility.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the compound and its derivatives. The chemical shifts and coupling constants provide definitive information about the molecular framework.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups, such as the N-H and C=O stretches of the amide group.

Applications in Drug Discovery and Development

The this compound moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of compounds with diverse biological activities. Its derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Research

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. For instance, certain phenylacetamide derivatives have demonstrated potent activity against prostate carcinoma (PC3) cell lines.[6] The mechanism of action is often attributed to the induction of apoptosis in cancer cells.

Antimicrobial and Antifungal Activity

The scaffold has been incorporated into novel compounds with significant antimicrobial and antifungal properties. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising activity against both bacterial and fungal species.

Anti-inflammatory and Analgesic Potential

Research into acetamide derivatives has a long history in the development of anti-inflammatory and analgesic drugs. The structural features of this compound make it an attractive starting point for the design of new non-steroidal anti-inflammatory drugs (NSAIDs) and other pain-relieving agents.

Figure 3: Role of this compound in Drug Discovery.

Conclusion and Future Perspectives

This compound has evolved from a simple chemical entity to a cornerstone in the synthesis of high-value molecules, particularly within the pharmaceutical industry. Its straightforward synthesis, coupled with its versatile reactivity, ensures its continued relevance in both academic and industrial research. The ongoing exploration of its derivatives in various therapeutic areas highlights the untapped potential of this fundamental scaffold. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, as well as the rational design of novel derivatives with enhanced biological activity and improved pharmacokinetic profiles. The journey of this compound is a testament to the enduring power of fundamental chemical structures in driving innovation in science and medicine.

References

- 1. This compound | C8H8ClNO | CID 643286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 539-03-7: N-(4-Chlorophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 5. Separation of N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-(4-Chlorophenyl)acetamide: Starting Materials and Methodologies

Abstract

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 2-(4-chlorophenyl)acetamide, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the starting materials, reaction mechanisms, and process considerations. The guide emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules. Its structural motif is present in a range of compounds, including anticonvulsants, anti-inflammatory agents, and fungicides. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide will explore the two most prevalent synthetic strategies, starting from either (4-chlorophenyl)acetic acid or 4-chlorobenzyl cyanide, and will also touch upon alternative methods such as the Willgerodt-Kindler and Ritter reactions.

Primary Synthetic Routes

The selection of a synthetic route for this compound is often dictated by factors such as the availability and cost of starting materials, desired scale of production, and safety considerations. The two primary pathways are the amidation of (4-chlorophenyl)acetic acid and the hydrolysis of 4-chlorobenzyl cyanide.

Route 1: Amidation of (4-Chlorophenyl)acetic Acid

This classical approach involves the conversion of a carboxylic acid to its corresponding amide. While direct reaction with ammonia is possible, it is often slow and requires high temperatures.[1] A more common and efficient method involves the activation of the carboxylic acid, typically by converting it to a more reactive derivative like an acyl chloride.

2.1.1. Starting Material: (4-Chlorophenyl)acetic acid

(4-Chlorophenyl)acetic acid is a commercially available white to off-white crystalline solid. Its synthesis is often achieved through the hydrolysis of 4-chlorobenzyl cyanide.[2][3]

2.1.2. Two-Step Protocol: Via Acyl Chloride Intermediate

This is the most widely employed method due to its high efficiency and relatively mild reaction conditions.

Step 1: Synthesis of (4-Chlorophenyl)acetyl chloride

(4-Chlorophenyl)acetic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form the corresponding acyl chloride. Oxalyl chloride or phosphorus pentachloride can also be used.

-

Causality: Thionyl chloride is preferred for laboratory-scale synthesis because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.[4][5] For larger-scale operations, the corrosive nature of these gases requires specialized equipment.

Step 2: Amidation of (4-Chlorophenyl)acetyl chloride

The resulting acyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to yield this compound.[4][6]

-

Causality: This reaction is a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic ammonia. The reaction is typically fast and exothermic. An excess of ammonia is often used to neutralize the HCl byproduct, which would otherwise react with the ammonia starting material.[5][6]

Experimental Protocol: Amidation of (4-Chlorophenyl)acetic Acid via Acyl Chloride

Materials:

-

(4-Chlorophenyl)acetic acid

-

Anhydrous Toluene (or other inert solvent)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ice

-

Deionized water

Procedure:

-

Acyl Chloride Formation: In a fume hood, a flask equipped with a reflux condenser and a gas trap is charged with (4-chlorophenyl)acetic acid and anhydrous toluene. Thionyl chloride (1.2 equivalents) is added dropwise at room temperature. The mixture is then heated to reflux for 2-3 hours, or until the evolution of gas ceases.

-

Solvent Removal: The reaction mixture is cooled to room temperature, and the excess thionyl chloride and toluene are removed under reduced pressure.

-

Amidation: The crude (4-chlorophenyl)acetyl chloride is slowly added to a stirred solution of concentrated ammonium hydroxide, which is cooled in an ice bath.

-

Isolation: The resulting precipitate is collected by filtration, washed with cold deionized water, and dried to afford this compound.

Route 2: Hydrolysis of 4-Chlorobenzyl Cyanide

This route involves the partial hydrolysis of a nitrile to an amide. Both acidic and basic conditions can be employed for this transformation.

2.2.1. Starting Material: 4-Chlorobenzyl Cyanide

4-Chlorobenzyl cyanide, also known as 4-chlorophenylacetonitrile, is a key precursor. It is typically synthesized by the reaction of 4-chlorobenzyl chloride with a cyanide salt, such as sodium or potassium cyanide.[12][13]

-

Safety Insight: The use of cyanide salts requires strict safety protocols due to their high toxicity.[14][15][16][17][18] The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[15] Acidic conditions must be avoided to prevent the formation of highly toxic hydrogen cyanide gas.[16][18]

2.2.2. Hydrolysis Conditions

The choice between acidic and basic hydrolysis depends on the desired product and the presence of other functional groups in the molecule.

-

Acid-Catalyzed Hydrolysis: This method typically employs strong acids like sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of a nitrilium ion intermediate.[19]

-

Base-Catalyzed Hydrolysis: This method uses strong bases such as sodium hydroxide or potassium hydroxide. The reaction is often carried out in an aqueous or alcoholic solution.[3]

-

Causality: Controlling the reaction conditions (temperature, reaction time, and concentration of reagents) is crucial to prevent over-hydrolysis of the amide to the corresponding carboxylic acid.[20]

Experimental Protocol: Partial Hydrolysis of 4-Chlorobenzyl Cyanide

Materials:

-

4-Chlorobenzyl Cyanide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized water

-

Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Reaction Setup: In a fume hood, 4-chlorobenzyl cyanide is added to a flask. The flask is cooled in an ice bath.

-

Acid Addition: Concentrated sulfuric acid is added slowly and dropwise to the stirred nitrile, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is carefully poured onto crushed ice.

-

Isolation: The resulting precipitate is collected by filtration, washed with cold deionized water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. The product is then dried.

Data Presentation: Comparison of Primary Synthetic Routes

| Feature | Route 1: Amidation of (4-Chlorophenyl)acetic Acid | Route 2: Hydrolysis of 4-Chlorobenzyl Cyanide |

| Starting Material | (4-Chlorophenyl)acetic acid | 4-Chlorobenzyl Cyanide |

| Key Reagents | Thionyl chloride, Ammonia | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH) |

| Advantages | High yields, relatively clean reactions, well-established. | Fewer steps if starting from 4-chlorobenzyl chloride. |

| Disadvantages | Two-step process, use of corrosive thionyl chloride. | Use of highly toxic cyanides, risk of over-hydrolysis. |

| Typical Yield | > 85% | 70-85% |

Alternative Synthetic Strategies

While the two primary routes are the most common, other methods have been developed for the synthesis of this compound.

The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction allows for the synthesis of amides from aryl ketones.[21][22][23][24][25] In this case, 4-chloroacetophenone would be the starting material. The reaction is typically carried out with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the amide.[22][24]

-

Mechanistic Insight: The reaction involves the migration of the carbonyl group to the terminal position of the alkyl chain.[21][22]

The Ritter Reaction

The Ritter reaction is a method for synthesizing N-alkyl amides from a nitrile and a source of a stable carbocation, such as an alkene or an alcohol, in the presence of a strong acid.[19][26][27][28][29] For the synthesis of this compound, a suitable precursor that can generate a 4-chlorobenzyl carbocation would be required.

-

Applicability: This reaction is particularly useful for the synthesis of amides with tertiary alkyl groups attached to the nitrogen atom.[29]

Visualization of Synthetic Pathways

Diagram 1: Synthesis from (4-Chlorophenyl)acetic Acid

Caption: Route 1: Amidation via an acyl chloride intermediate.

Diagram 2: Synthesis from 4-Chlorobenzyl Cyanide

Caption: Route 2: Synthesis via nitrile hydrolysis.

Conclusion

The synthesis of this compound can be effectively achieved through several routes, with the amidation of (4-chlorophenyl)acetic acid and the hydrolysis of 4-chlorobenzyl cyanide being the most practical and widely used methods. The choice of a particular pathway will depend on a careful evaluation of factors such as starting material availability, cost, scalability, and safety. This guide provides the necessary technical details and experimental insights to aid researchers in making informed decisions for their synthetic endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. westliberty.edu [westliberty.edu]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. chemicalbook.com [chemicalbook.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. bionium.miami.edu [bionium.miami.edu]

- 12. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 13. prepchem.com [prepchem.com]

- 14. taekwang.co.kr [taekwang.co.kr]

- 15. ehs.yale.edu [ehs.yale.edu]

- 16. rtong.people.ust.hk [rtong.people.ust.hk]

- 17. SODIUM CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. lsuhsc.edu [lsuhsc.edu]

- 19. Ritter reaction - Wikipedia [en.wikipedia.org]

- 20. 2-(4-Chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 22. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 23. synarchive.com [synarchive.com]

- 24. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 25. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 26. glaserr.missouri.edu [glaserr.missouri.edu]

- 27. Ritter Reaction [organic-chemistry.org]

- 28. researchgate.net [researchgate.net]

- 29. scispace.com [scispace.com]

An In-depth Technical Guide to 2-(4-Chlorophenyl)acetamide for Researchers and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)acetamide is a chlorinated aromatic amide that serves as a valuable building block in organic synthesis. Its structural motif is of significant interest in medicinal chemistry due to the prevalence of the chloro-phenyl group in numerous biologically active compounds. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, potential biological activities, and handling protocols, to support its application in research and drug development.

Core Compound Identification

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key computed and, where available, experimental data.

| Property | Value | Source |

| Molecular Weight | 169.61 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 169.0294416 Da | PubChem[1] |

| Monoisotopic Mass | 169.0294416 Da | PubChem[1] |

| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the solvothermal hydrolysis of 4-cyanobenzylchloride.[2]

Experimental Protocol: Synthesis via Solvothermal Hydrolysis of 4-Cyanobenzylchloride

This protocol is based on the methodology described by G. L. et al. in Acta Crystallographica Section E.[2]

Materials:

-

4-cyanobenzylchloride

-

Sodium azide (NaN₃)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Deionized water

Procedure:

-

In a 15 ml Teflon-lined reactor, combine 4-cyanobenzylchloride (0.606 g, 4 mmol), sodium azide (0.39 g, 6 mmol), and copper(II) chloride dihydrate (0.684 g, 4 mmol).

-

Seal the reactor and place it in an oven preheated to 150 °C.

-

Maintain the reaction at 150 °C for 72 hours.

-

After 72 hours, allow the reactor to cool slowly to room temperature.

-

Wash the resulting mixture with deionized water.

-

Collect the pale yellow, block-like crystals of this compound by filtration. The reported yield for this method is 31%.[2]

Causality of Experimental Choices: The solvothermal method provides the necessary temperature and pressure to facilitate the hydrolysis of the nitrile group of the starting material to the corresponding amide. The presence of a copper catalyst is often crucial in such transformations.

Self-Validating System: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The melting point of the crystalline product can also serve as an indicator of purity.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Potential Applications in Drug Development and Biological Activity

While extensive research specifically on this compound (CAS 20101-92-2) is still emerging, the broader class of chlorophenyl acetamides has shown significant promise in medicinal chemistry. It is important to note that the following potential activities are based on preliminary data for this specific compound from a commercial supplier and broader findings for structurally related molecules. These claims require further validation through dedicated biological research.

One supplier has indicated that this compound may act as an imidazole that binds to sirtuins, inhibits mitogen-activated protein kinase (MAPK), and exhibits anti-inflammatory effects by inhibiting amide hydrolysis. It has also been suggested to inhibit benzodiazepine receptors.

Potential Mechanisms of Action (Hypothesized)

-

Sirtuin Inhibition: Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in cellular metabolism, aging, and gene expression.[3][4] The inhibition of specific sirtuins is being explored as a therapeutic strategy for various diseases, including cancer.[5]

-

MAPK Pathway Inhibition: The mitogen-activated protein kinase (MAPK) cascade is a key signaling pathway involved in cell proliferation, differentiation, and survival.[6] Dysregulation of the MAPK pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[7][8]

-

Benzodiazepine Receptor Modulation: Benzodiazepine receptors are the primary target for benzodiazepine drugs, which are widely used for their anxiolytic, sedative, and anticonvulsant properties.[9][10] These receptors are classified into central (CBR) and peripheral (PBR) types, with PBRs (now also known as translocator protein or TSPO) being implicated in neuroinflammation and neurodegenerative diseases.[9][10]

Logical Relationship of Potential Biological Targets

Caption: Hypothesized biological targets and outcomes.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount when handling any chemical compound. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Statements:

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[1]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles are recommended.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Conclusion

This compound is a compound with a well-defined chemical structure and accessible synthetic routes. While its full biological potential is still under investigation, preliminary information and the activities of related compounds suggest it may be a valuable scaffold for the development of novel therapeutics targeting sirtuins, MAPK signaling, and benzodiazepine receptors. This guide provides a foundational understanding of its properties and handling to facilitate further research and exploration of its applications in drug discovery.

References

- 1. This compound | C8H8ClNO | CID 643286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [11C]N-Methyl-N-phenyl-[2-(4-chlorophenyl)-6,8-dichloroimidazo[1,2-a]pyridin-3-yl]acetamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. [11C] N-Methyl- N-phenyl-[2-(4-chlorophenyl)-6,8-dichloroimidazo[1,2- a]pyridin-3-yl]acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 2-(4-Chlorophenyl)acetamide Derivatives

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

The 2-(4-chlorophenyl)acetamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active compounds. Its synthetic tractability and the ability to readily modify its structure have led to the discovery of derivatives with significant potential in treating a range of human diseases. This technical guide provides an in-depth exploration of the multifaceted biological activities of these derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these compounds have shown promise, elucidate their mechanisms of action, provide detailed experimental protocols for their evaluation, and analyze their structure-activity relationships.

The this compound Core: A Gateway to Diverse Bioactivities

The fundamental structure of this compound, characterized by a 4-chlorophenyl ring linked to an acetamide group, provides a unique combination of lipophilicity and hydrogen bonding capabilities. This allows for interactions with a variety of biological targets. The chlorine atom at the para position of the phenyl ring often enhances the lipophilicity and can influence the electronic properties of the molecule, contributing to its binding affinity and overall activity.[1] The acetamide moiety, with its amide linkage, can participate in crucial hydrogen bonding interactions within the active sites of enzymes and receptors.

The true versatility of this scaffold lies in the ease with which substitutions can be made at various positions, particularly on the acetamide nitrogen and the alpha-carbon. These modifications allow for the fine-tuning of physicochemical properties such as solubility, stability, and membrane permeability, ultimately leading to a broad spectrum of biological activities.

Anticancer Activity: A Promising Frontier

Derivatives of this compound have emerged as a significant class of potential anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[2]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular processes such as cell proliferation, apoptosis, and angiogenesis. One of the key mechanisms involves the inhibition of signaling pathways crucial for tumor growth and survival. For instance, some coumarin-acetohydrazide derivatives, which share a similar structural motif, have been shown to exert their anticancer effects by inhibiting the VEGFR-2/AKT signaling pathway.[3] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.[3]

In Vitro Cytotoxicity Evaluation: The MTT Assay

The cytotoxic effects of this compound derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR)

The anticancer activity of these derivatives is significantly influenced by the nature of the substituents. For instance, studies on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, which share a similar structural framework, have shown that the position of substituents on the phenyl ring plays a crucial role in their cytotoxic activity.[4] Generally, the presence of electron-withdrawing groups, such as nitro groups, tends to enhance the anticancer potency.[2]

| Compound ID | Modification on Acetamide Nitrogen | Cancer Cell Line | IC50 (µM) | Reference |

| 2c | p-nitrophenyl | MCF-7 | 100 | [2] |

| 4a | o-nitrophenyl | Hep-G2 | Not specified | [4] |

| 4c | p-nitrophenyl | SKNMC | 10.8 ± 0.08 | [4] |

| 4d | p-chlorophenyl | Hep-G2 | 22.3 ± 1.89 | [4] |

Table 1: Cytotoxic activity of selected acetamide derivatives.

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a major global health challenge, necessitating the development of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[5][6][7]

Mechanism of Action

The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, it is believed that their activity may stem from their ability to disrupt essential cellular processes in microorganisms. For instance, some chloroacetamide derivatives have been shown to act on penicillin-binding proteins, leading to cell lysis.[8] The presence of the chloro group is often considered crucial for enhancing this activity.[8]

Evaluation of Antimicrobial Activity: The Disc Diffusion Method

A common and effective method for screening the antimicrobial activity of new compounds is the disc diffusion method.

Experimental Protocol: Disc Diffusion Method

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Agar Plate Preparation: Uniformly spread the microbial inoculum onto the surface of a Mueller-Hinton agar plate.

-

Disc Impregnation: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Disc Placement: Place the impregnated discs onto the surface of the inoculated agar plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

Structure-Activity Relationship (SAR)

The antimicrobial potency of this compound derivatives is highly dependent on their structural features. Studies have shown that the introduction of different amine substituents on the acetamide moiety can significantly modulate the antibacterial activity.[6] For example, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives showed moderate to high activity against various bacterial strains.[6]

| Compound ID | Modification | Test Organism | Zone of Inhibition (mm) | Reference |

| 5d | Piperidine substitution | S. aureus ATCC6538p | 23.5 | [6] |

| - | 2-chloro-N-(3-hydroxyphenyl)acetamide | E. coli | 8-14 | [9] |

| - | 2-chloro-N-(4-hydroxyphenyl)acetamide | B. subtilis | 8-14 | [9] |

Table 2: Antimicrobial activity of selected acetamide derivatives.

Anti-inflammatory and Analgesic Activities

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Several this compound derivatives have demonstrated significant anti-inflammatory and analgesic properties.[10][11][12]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.[11] By inhibiting COX-2, these derivatives can reduce the production of prostaglandins, which are potent inflammatory mediators. The structural similarity of some pyrrole-containing derivatives to the selective COX-2 inhibitor celecoxib supports this hypothesis.[13]

In Vivo Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the acute anti-inflammatory activity of new compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Grouping: Divide Wistar rats into several groups: a control group, a reference drug group (e.g., diclofenac), and test groups receiving different doses of the this compound derivative.

-

Compound Administration: Administer the test compounds and the reference drug intraperitoneally or orally.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Structure-Activity Relationship (SAR)

The presence of halogens on the aromatic ring of 2-(substituted phenoxy) acetamide derivatives has been shown to be favorable for both anticancer and anti-inflammatory activities.[11] Specifically, a compound identified as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited notable anticancer, anti-inflammatory, and analgesic activities.[10][11][12]

Anticonvulsant Activity: A Potential for Epilepsy Treatment

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally related to this compound, have been synthesized and evaluated for their anticonvulsant activity.[14][15]

Mechanism of Action

The anticonvulsant activity of these derivatives is thought to be mediated through their interaction with neuronal voltage-sensitive sodium channels.[15] By binding to these channels, the compounds can modulate neuronal excitability and reduce the propagation of abnormal electrical discharges that lead to seizures. Some derivatives have also been investigated for their affinity to GABAergic biotargets.[16]

In Vivo Evaluation of Anticonvulsant Activity

The anticonvulsant potential of new compounds is typically assessed using animal models of epilepsy, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.

Experimental Protocol: Maximal Electroshock (MES) Test

-

Animal Preparation: Administer the test compound to mice or rats at various doses.

-

Induction of Seizure: After a predetermined time, induce a seizure by applying an electrical stimulus through corneal or auricular electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50).

Structure-Activity Relationship (SAR)

SAR studies have revealed that the anticonvulsant activity is closely linked to the type of substituent on the anilide moiety.[14] For instance, 3-(trifluoromethyl)anilide derivatives showed significant activity in the MES test, whereas many 3-chloroanilide analogs were inactive.[14][15]

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, underscore the immense potential of this chemical class.

Future research in this area should focus on:

-

Mechanism of Action Elucidation: Further studies are needed to fully understand the molecular mechanisms underlying the observed biological activities. This will enable more rational drug design and optimization.

-

Lead Optimization: Systematic modification of the lead compounds identified in various studies can lead to the development of more potent and selective agents with improved pharmacokinetic and safety profiles.

-

In Vivo Efficacy and Toxicology: Promising candidates should be advanced to more extensive in vivo efficacy studies in relevant animal models of disease, along with comprehensive toxicological evaluations to assess their safety.

The continued exploration of this compound derivatives holds great promise for the discovery of new and effective treatments for a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irejournals.com [irejournals.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.neliti.com [media.neliti.com]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]